molecular formula C15H15ClN2S B5766261 N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea

N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea

Cat. No. B5766261
M. Wt: 290.8 g/mol
InChI Key: XEOVWKIIHSEYCN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, also known as CDPTU, is a synthetic compound that has been extensively studied for its potential use in scientific research. CDPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In

Scientific Research Applications

Crystal Structure Analysis

N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been a subject of interest in crystallography. Studies have focused on synthesizing and characterizing similar thiourea derivatives, determining their crystal structures through techniques like X-ray diffraction. For instance, a related compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, was synthesized and its crystal structure was elucidated, revealing strong intramolecular hydrogen bonding and dimer formation via intermolecular interactions (Saeed & Parvez, 2005).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives, including those structurally similar to N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, have been evaluated for their potential in inhibiting enzymes and sensing mercury. A study highlighted the anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase, as well as their capability as mercury sensors, using spectrofluorimetric techniques (Rahman et al., 2021).

Biological Activities and Molecular Docking Studies

Several thiourea derivatives have been synthesized and analyzed for their biological activities, including antibacterial and antifungal properties. Molecular docking studies have been conducted to understand their interactions with specific proteins, which helps in assessing their potential as therapeutic agents (Hussain et al., 2020).

Fluorescence Spectroscopy in Protein Interaction

The interaction between thiourea derivatives and proteins like serum albumin has been studied using fluorescence spectroscopy. Such studies provide insights into the binding mechanisms and intermolecular forces involved in these interactions (Cui et al., 2006).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVWKIIHSEYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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